

# efficacy of hydroxyzine compared to other treatments for chronic idiopathic urticaria

Author: BenchChem Technical Support Team. Date: December 2025



# Hydroxyzine in Chronic Idiopathic Urticaria: A Comparative Efficacy Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of hydroxyzine versus other therapeutic alternatives for the management of chronic idiopathic urticaria (CIU), also known as chronic spontaneous urticaria (CSU). The information is supported by experimental data from clinical trials and meta-analyses to aid in research and development efforts.

## Comparative Efficacy of Treatments for Chronic Idiopathic Urticaria

Hydroxyzine, a first-generation H1 antihistamine, has historically been a cornerstone in the treatment of urticaria. However, the advent of second-generation antihistamines and biologic agents has prompted a re-evaluation of its place in therapy. This section presents quantitative data comparing hydroxyzine with other common treatments for CIU.

Table 1: Efficacy of Hydroxyzine vs. Second-Generation Antihistamines



| Treatment<br>Comparison           | Primary Efficacy<br>Outcome                                                                                                                          | Key Findings                                                                                                                                                  | Reference(s)      |
|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Hydroxyzine vs.<br>Cetirizine     | Total Symptom Score<br>(TSS)                                                                                                                         | Cetirizine 10 mg once<br>daily was found to be<br>equivalent to<br>hydroxyzine 25 mg<br>three times daily in<br>controlling symptoms<br>of chronic urticaria. | [1](INVALID-LINK) |
| Pruritus and Wheal<br>Reduction   | Both hydroxyzine and cetirizine showed significant reductions in the number and size of lesions and in the severity of pruritus compared to placebo. | [1](INVALID-LINK)                                                                                                                                             |                   |
| Hydroxyzine vs.<br>Levocetirizine | Urticaria Activity Score<br>(UAS)                                                                                                                    | The addition of hydroxyzine at night to a levocetirizine regimen did not significantly improve UAS scores compared to levocetirizine monotherapy.             | [2](INVALID-LINK) |
| Hydroxyzine vs.<br>Fexofenadine   | Patient-Reported<br>Improvement                                                                                                                      | Fexofenadine is noted to be less sedating with fewer side effects, making it more tolerable for long-term use.                                                | [3](INVALID-LINK) |
| Hydroxyzine vs.<br>Loratadine     | Symptom Score<br>Reduction                                                                                                                           | Loratadine (10 mg<br>once daily) was as<br>effective as<br>hydroxyzine (25 mg<br>thrice daily) in                                                             | [4](INVALID-LINK) |



|                              |                                      | reducing urticaria<br>symptoms (43% vs.<br>47% reduction,<br>respectively).                                                                                                     |                   |
|------------------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Hydroxyzine vs.<br>Bilastine | Improvement in<br>Urticaria Symptoms | Up-dosing of bilastine was found to be a better option than a combination of levocetirizine and hydroxyzine in reducing urticaria symptoms without compromising patient safety. | [5](INVALID-LINK) |

Table 2: Efficacy of Hydroxyzine vs. Other and Adjunctive Therapies



| Treatment<br>Comparison                  | Primary Efficacy<br>Outcome                    | Key Findings                                                                                                                                                                                                                                                 | Reference(s)      |
|------------------------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Hydroxyzine +<br>Cimetidine              | Symptom Diary<br>Scores & Wheal<br>Suppression | The combination of hydroxyzine and cimetidine (an H2 antagonist) was favored by 58% of patients with difficult chronic urticaria and produced the lowest symptom scores and greatest wheal suppression compared to hydroxyzine plus placebo or other agents. | [6](INVALID-LINK) |
| Omalizumab (add-on<br>to antihistamines) | Urticaria Activity Score<br>(UAS)              | Omalizumab is indicated for CIU unresponsive to antihistamines and is effective in approximately 80% of these patients, significantly improving quality of life.                                                                                             | [7](INVALID-LINK) |



Omalizumab add-on therapy was significantly more

likely to be associated

Complete and with a complete and Sustained Response sustained response at

1 year compared to hydroxychloroquine as an add-on therapy (82% vs. 66%). [8](--INVALID-LINK--)

### **Experimental Protocols**

The evaluation of treatments for CIU relies on standardized and validated methodologies to ensure the reliability and comparability of clinical trial data. Below are detailed protocols for key experiments cited in the comparison of hydroxyzine and its alternatives.

#### **Urticaria Activity Score (UAS)**

The Urticaria Activity Score (UAS) is a patient-reported outcome measure used to assess the severity of urticaria. The UAS7, a weekly composite score, is the gold standard in clinical trials.

- Objective: To quantify the intensity of key symptoms of chronic urticaria over a 7-day period.
- Methodology:
  - Patients record the number of wheals and the intensity of pruritus daily for 7 consecutive days.
  - Wheal Score (daily):
    - 0: None
    - 1: Mild (<20 wheals/24h)</li>
    - 2: Moderate (20-50 wheals/24h)
    - 3: Intense (>50 wheals/24h or large confluent areas)[1]



- Pruritus Score (daily):
  - 0: None
  - 1: Mild (present but not annoying)
  - 2: Moderate (troublesome but does not interfere with daily activity or sleep)
  - 3: Intense (severe, interferes with daily activity or sleep)[1]
- The daily UAS is the sum of the wheal and pruritus scores (ranging from 0 to 6).
- The UAS7 is the sum of the daily UAS scores over 7 days, with a total possible score ranging from 0 to 42.[1][9]
- Interpretation of UAS7 Scores:
  - o 0: Urticaria-free
  - 1-6: Well-controlled urticaria
  - o 7-15: Mild urticaria
  - 16-27: Moderate urticaria
  - 28-42: Severe urticaria[1]

## Chronic Urticaria Quality of Life Questionnaire (CU-Q2oL)

The CU-Q2oL is a disease-specific questionnaire designed to assess the impact of chronic urticaria on a patient's quality of life.

- Objective: To measure the health-related quality of life in patients with chronic urticaria from the patient's perspective.
- Methodology:
  - The questionnaire consists of 23 items.[10]



- Patients rate each item on a 5-point Likert scale.[10]
- The items are grouped into six dimensions:
  - Pruritus (2 items)
  - Swelling (2 items)
  - Impact on life activities (6 items)
  - Sleep problems (5 items)
  - Looks (5 items)
  - Limits (3 items)[10][11]
- Scoring: The raw scores are linearly transformed to a scale of 0 to 100 for each dimension,
  with higher scores indicating a greater impairment in quality of life.

## Double-Blind, Double-Dummy, Placebo-Controlled Trial Design

This study design is often employed in clinical trials comparing two active treatments with different formulations to maintain blinding.

- Objective: To compare the efficacy and safety of two or more treatments while minimizing bias from patients and investigators.
- Methodology:
  - Each participant receives two sets of treatments: one active drug and one placebo corresponding to the other active drug.
  - For example, in a comparison of once-daily cetirizine and three-times-daily hydroxyzine, patients in the cetirizine group would receive an active cetirizine tablet once a day and placebo tablets three times a day that appear identical to hydroxyzine. Conversely, the hydroxyzine group would receive a placebo tablet once a day and active hydroxyzine tablets three times a day.[1]



- A third group would receive placebos for both medications.
- Neither the patients nor the investigators know which treatment is being administered.
- Endpoints: Efficacy is typically assessed using measures such as the UAS7 and CU-Q2oL.
  Safety is evaluated by monitoring adverse events.

#### Signaling Pathways in Chronic Idiopathic Urticaria

The pathophysiology of CIU is centered around the activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators. In a significant subset of patients, this activation is autoimmune-driven.



Click to download full resolution via product page

Mast cell activation pathway in autoimmune CIU.

In autoimmune CIU, IgG autoantibodies against the high-affinity IgE receptor (FcɛRI) or against IgE itself can cause cross-linking of FcɛRI, leading to mast cell degranulation.[1][7][10] Alternatively, IgE autoantibodies can bind to autoantigens, also triggering this cascade.[1] This process involves the activation of spleen tyrosine kinase (Syk), leading to a signaling cascade



through LAT and PLCy, which ultimately results in calcium mobilization, degranulation, and the release of histamine and other inflammatory mediators.[9][12]

### **Experimental Workflow for Efficacy Evaluation**

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a new treatment for CIU.





Click to download full resolution via product page

A typical clinical trial workflow for CIU.



#### Conclusion

While hydroxyzine is an effective treatment for chronic idiopathic urticaria, its efficacy is comparable to that of several second-generation antihistamines.[1][4] The primary differentiating factor is its side effect profile, particularly sedation, which is significantly higher with hydroxyzine.[4] Current treatment guidelines often recommend second-generation antihistamines as first-line therapy due to their more favorable safety profile.[7][13] For patients with CIU refractory to antihistamines, biologics such as omalizumab offer a highly effective therapeutic option.[7] The choice of treatment should be guided by a balance of efficacy, safety, and patient-specific factors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. IgG and IgE Autoantibodies to IgE Receptors in Chronic Spontaneous Urticaria and Their Role in the Response to Omalizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Hives Wikipedia [en.wikipedia.org]
- 7. Autoantibodies against the high-affinity IgE receptor as a cause of histamine release in chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FcɛRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoimmune Theories of Chronic Spontaneous Urticaria PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type I high affinity IgE receptor (FcɛRI) EMBRN European Mast Cell and Basophil Research Network [embrn.eu]
- 11. researchgate.net [researchgate.net]



- 12. Efficacy of Second-Line Treatments in Chronic Urticaria Refractory to Standard Dose Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Choices of second-generation antihistamines in urticaria [aaaai.org]
- To cite this document: BenchChem. [efficacy of hydroxyzine compared to other treatments for chronic idiopathic urticaria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761831#efficacy-of-hydroxyzine-compared-to-other-treatments-for-chronic-idiopathic-urticaria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com